Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAWWWWIJYIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Cross-Coupling with Aryl Substrates
A prominent method involves the reaction of ethyl difluoroiodoacetate with 2,5-dimethylphenyl derivatives under copper catalysis. For example, EvitaChem describes a protocol where ethyl difluoroiodoacetate reacts with 2,5-dimethylphenylboronic acid in the presence of Cu(I) catalysts (e.g., CuI) and ligands such as phenanthroline. Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature : 60–80°C.
- Yield : 70–85% after 12–24 hours.
The mechanism proceeds via oxidative addition of the aryl substrate to Cu(I), followed by transmetallation and reductive elimination to form the C–CF₂ bond.
Copper-Catalyzed Radical Pathways
Recent advances utilize copper-mediated radical generation. For instance, α-bromodifluoroesters undergo coupling with 2,5-dimethylbenzene derivatives in the presence of Cu(II)/phenanthroline systems under visible light irradiation. This method avoids stoichiometric bases and achieves yields up to 78%.
Transesterification of Difluoroacetyl Chloride
Base-Promoted Esterification
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is synthesized via transesterification of 2,2-difluoroacetyl chloride with ethanol. The reaction employs:
- Base : Triethylamine or potassium carbonate.
- Conditions : 0–25°C in dichloromethane.
- Yield : 65–75% after 2–4 hours.
This method is scalable but requires careful handling of the acid chloride intermediate.
Radical Alkylation Using α-Bromodifluoroesters
Photoredox Catalysis
A dual catalytic approach combines organophotoredox catalysts (e.g., Eosin Y) with xanthate salts to generate difluoroalkyl radicals. These radicals couple with 2,5-dimethylbenzene derivatives under blue LED irradiation.
Electron Donor-Acceptor (EDA) Complex Strategy
Ethyl difluoroiodoacetate forms an EDA complex with electron-rich arenes like 2,5-dimethylbenzene. Irradiation at 427 nm initiates radical chain propagation without exogenous catalysts. This method achieves 80–89% yields under mild conditions.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | CuI/Phenanthroline | 70–85% | 12–24 h | High |
| Transesterification | Triethylamine | 65–75% | 2–4 h | Moderate |
| Photoredox Catalysis | Eosin Y | 60–72% | 16–24 h | Low |
| EDA Complex | None | 80–89% | 16 h | High |
Key Observations :
- Copper-mediated methods are robust but require inert conditions.
- EDA complex strategies offer high yields and reduced catalyst costs.
- Transesterification is limited by acid chloride stability.
Optimization and Troubleshooting
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance radical stability in photoredox reactions, while THF improves copper catalyst activity.
Temperature Control
Exothermic reactions (e.g., transesterification) require cooling to 0°C to minimize side products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthetic Chemistry
1.1. Role as a Building Block
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate serves as a versatile building block in organic synthesis. Its difluoroacetate moiety allows for the introduction of fluorinated groups into organic molecules, which can enhance biological activity and modify physical properties. This compound can be utilized in the synthesis of more complex structures through various reactions such as nucleophilic substitutions and coupling reactions.
1.2. Difluoroalkylation Reactions
Recent studies have demonstrated the utility of this compound in difluoroalkylation reactions. For instance, it has been employed as a reagent in photoinduced methods for the preparation of difluoroalkyl anilines. These methods are notable for their operational simplicity and avoidance of transition metals, making them attractive for sustainable chemistry practices .
Table 1: Difluoroalkylation Reaction Conditions
| Substrate Type | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Anilines | Eosin Y | Up to 89 | DMF, K₂CO₃, 16h irradiation |
| Alkyl Anilines | None (photoinduced) | Varies | DMSO, UV light |
Pharmaceutical Applications
2.1. Drug Development
The incorporation of fluorine into drug candidates can significantly affect their pharmacokinetic properties. This compound's ability to introduce difluoromethyl groups makes it a candidate for developing new pharmaceuticals with improved efficacy and reduced side effects. Its derivatives have been investigated for their potential anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
A study highlighted the synthesis of novel compounds derived from this compound that exhibited cytotoxic effects against various cancer cell lines. The structural modifications facilitated by the difluorinated moiety contributed to enhanced biological activity compared to non-fluorinated analogs .
Materials Science
3.1. Polymer Chemistry
This compound has applications in polymer chemistry as a monomer or additive that can impart desirable properties such as increased thermal stability and hydrophobicity to polymers. The incorporation of fluoroalkyl groups into polymer backbones has been shown to enhance water repellency and chemical resistance.
3.2. Coatings and Films
Research indicates that polymers synthesized from this compound can be used in coatings that require low surface energy and high durability. These materials are beneficial in applications such as protective coatings for electronic devices and anti-fogging films for optical devices .
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate exerts its effects involves interactions with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring variations in aromatic substituents, focusing on molecular properties, lipophilicity (LogP), and synthetic considerations.
Substituent Effects on Molecular Properties
Table 1: Key Properties of Ethyl 2-(Aryl)-2,2-difluoroacetate Derivatives
*Calculated based on substituent contributions.
†Estimated based on substituent polarity and literature trends.
Key Observations:
Molecular Weight and Substituent Contribution :
- Halogenated derivatives (Cl, Br) exhibit higher molecular weights due to the atomic mass of halogens. For example, dichloro-substituted analogs (269.07 g/mol) are ~40 g/mol heavier than the dimethylphenyl target compound (228.24 g/mol) .
- Trifluoromethyl groups significantly increase molecular weight (362.20 g/mol) due to three fluorine atoms per substituent .
Lipophilicity (LogP) :
- Chlorine and bromine substituents enhance lipophilicity (LogP 4.1–4.5) compared to unsubstituted phenyl derivatives (LogP ~3.0–3.5) .
- Methyl groups (electron-donating) likely result in slightly lower LogP (~3.8–4.2) than chlorine (electron-withdrawing) due to reduced polarity.
Steric and Electronic Effects: Methyl groups introduce minimal steric hindrance compared to bulky substituents like tert-butyl (e.g., compound 23 in ) .
Biological Activity
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is a compound of growing interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a difluoroacetate group that enhances its reactivity and stability. The synthesis typically involves the esterification of 2-(2,5-dimethylphenyl)-2,2-difluoroacetic acid with ethanol, often catalyzed by sulfuric acid or hydrochloric acid under reflux conditions. Industrial methods may include continuous flow processes to optimize yield and efficiency.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in enzyme interactions and metabolic pathways. The difluoroacetate moiety allows for significant interactions with biological targets, which can influence enzyme activity and receptor functions.
The compound's mechanism of action primarily involves hydrogen bonding and other interactions with enzymes or receptors. This interaction can modulate enzymatic activities and influence metabolic pathways, making it a valuable compound for biochemical studies.
Research Findings and Case Studies
-
Difluoroalkylation Reactions :
Compound Yield (%) Aniline + Ethyl Difluoroiodoacetate 89 Aniline + Eosin Y (Photocatalyst) Optimal loading at 1 mol % -
Enzyme Inhibition Studies :
Compound Biochemical IC50 (nM) Cellular IC50 (nM) Compound 23 (difluoromethyl variant) 4.0 2.0 - Antimicrobial Activity :
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated esters to evaluate differences in biological activity:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 2-(4-Amino-3,5-dimethylphenyl)-2,2-difluoroacetate | Structure | High yield in difluoroalkylation |
| Ethyl 2-(4-Chlorobenzoyl)-phenoxyethanoate | Structure | Antifungal and anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate, and how do reaction parameters affect yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, similar difluoroacetate derivatives are synthesized using ethyl bromodifluoroacetate with aryl boronic acids under palladium or iridium catalysis (e.g., tris(2-phenylpyridinato)iridium(III) under visible light in dimethoxyethane) . Key parameters include:
- Catalyst choice : Transition metals (Pd, Ir) enhance cross-coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., dimethoxyethane) improve reaction homogeneity.
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Identifies fluorine environments and aromatic proton splitting patterns. For example, the 2,5-dimethylphenyl group shows distinct singlet peaks for methyl protons, while the difluoroacetate moiety appears as a quartet in 19F NMR .
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of fluorine atoms .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C12H14F2O2, MW 240.24 g/mol) .
Advanced Research Questions
Q. How do substituent electronic effects on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2,5-dimethyl groups exert steric hindrance and electron-donating effects, reducing electrophilicity at the acetate carbonyl. Comparative studies with nitro- or bromo-substituted analogs show:
- Electron-withdrawing groups (e.g., -NO2 in 4-nitrophenyl derivatives) increase electrophilicity, accelerating nucleophilic attack .
- Steric effects : Ortho-substituents (e.g., 2,5-dimethyl) lower reaction rates due to hindered access to the reactive center. Computational modeling (DFT) can predict substituent impacts on transition-state energies .
Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing difluoroacetate derivatives?
- Methodological Answer : Discrepancies in catalytic yields arise from variations in:
- Catalyst loading : Optimal iridium catalyst concentrations range from 1–5 mol% .
- Light source intensity : Visible light-activated reactions require controlled irradiance (e.g., 450 nm LED) for reproducible results .
- Data reconciliation : Systematic screening (DoE, Design of Experiments) identifies critical factors. For example, a 2024 study found that trace moisture (>0.1%) deactivates iridium catalysts, explaining yield inconsistencies .
Q. How can researchers optimize storage conditions to prevent hydrolytic degradation of this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (N2) at -20°C in amber vials to minimize light/moisture exposure .
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months. Hydrolysis products (e.g., 2-(2,5-dimethylphenyl)-2,2-difluoroacetic acid) appear as secondary peaks .
Data Contradiction Analysis
Q. Why do computational models sometimes conflict with experimental reactivity data for fluorinated acetates?
- Methodological Answer : Discrepancies often stem from:
- Solvent effects : DFT models frequently neglect solvation, overestimating gas-phase reactivity. Incorporating PCM (Polarizable Continuum Model) improves accuracy .
- Steric parameters : Force fields may underestimate steric bulk of 2,5-dimethyl groups. MD simulations with explicit solvent (e.g., OPLS-AA force field) better replicate experimental kinetics .
Comparative Reactivity Table
| Substituent on Phenyl Ring | Reactivity in SN2 (Relative Rate) | Key Factor |
|---|---|---|
| 4-NO2 | 3.5× faster | Electron-withdrawing effect |
| 2,5-(CH3)2 | 0.7× slower | Steric hindrance |
| 3-Br | 1.2× faster | Moderate electron withdrawal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
